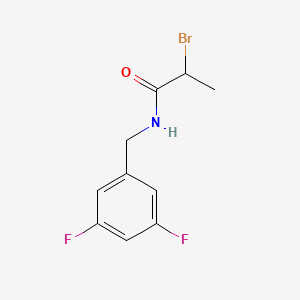

2-Bromo-N-(3,5-difluorobenzyl)propanamide

Beschreibung

2-Bromo-N-(3,5-difluorobenzyl)propanamide (CAS: 2279124-56-8) is a brominated amide derivative featuring a 3,5-difluorobenzyl substituent. Its molecular formula is C₁₀H₉BrF₂NO, with a molecular weight of 277.1 g/mol. The compound is classified as a laboratory chemical, exclusively intended for scientific research and development .

Eigenschaften

IUPAC Name |

2-bromo-N-[(3,5-difluorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO/c1-6(11)10(15)14-5-7-2-8(12)4-9(13)3-7/h2-4,6H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSMKORICBAQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=CC(=C1)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-Bromo-N-(3,5-difluorobenzyl)propanamide typically involves the reaction of 3,5-difluorobenzyl bromide with a suitable amide precursor under controlled conditions. The reaction conditions often include the use of solvents such as ether and the presence of catalysts to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

2-Bromo-N-(3,5-difluorobenzyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(3,5-difluorobenzyl)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-(3,5-difluorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the difluorobenzyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide

Molecular Formula: C₁₉H₂₉BrNO Molecular Weight: 375.3 g/mol Key Structural Differences:

- Substituents : The 3,5-di-tert-butylphenyl group replaces the 3,5-difluorobenzyl moiety.

- Electronic Effects : tert-Butyl groups are strongly electron-donating, contrasting with the electron-withdrawing fluorine atoms in the target compound.

Research Findings :

2-[(3-Fluorophenyl)amino]-N-phenylpropanamide

Molecular Formula : C₁₅H₁₅FN₂O

Molecular Weight : 258.3 g/mol

Key Structural Differences :

- Core Structure: Replaces the bromine atom with an amino group and introduces a second phenyl ring.

- Electronic Effects: The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the brominated analog.

Research Implications :

- Potential pharmacological relevance due to the amino-phenyl motif, common in kinase inhibitors or protease antagonists.

- No crystallographic data reported; synthetic routes likely emphasize Suzuki coupling or amidation reactions .

2-Bromo-N-(2,6-difluorophenyl)propanamide

Molecular Formula: C₉H₇BrF₂NO Molecular Weight: 263.1 g/mol Key Structural Differences:

- Substitution Pattern : Fluorine atoms at the 2,6-positions of the benzyl group instead of 3,5-positions.

Hypothetical Reactivity :

- Bromine at the β-position may facilitate elimination reactions under basic conditions, forming acrylamide derivatives.

Comparative Analysis Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Potential Applications |

|---|---|---|---|---|

| 2-Bromo-N-(3,5-difluorobenzyl)propanamide | 277.1 | 3,5-difluorobenzyl, Br | Nucleophilic substitution, stable | Pharmaceutical intermediates |

| 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide | 375.3 | 3,5-di-tert-butylphenyl, Br | Sterically hindered, slow reactions | Catalysis, polymer additives |

| 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide | 258.3 | 3-fluorophenyl, NH | Hydrogen bonding, polar interactions | Drug discovery |

| 2-Bromo-N-(2,6-difluorophenyl)propanamide | 263.1 | 2,6-difluorophenyl, Br | Elimination-prone | Agrochemical synthesis |

Critical Discussion

- Reactivity : The bromine atom in 2-Bromo-N-(3,5-difluorobenzyl)propanamide is more accessible for nucleophilic attacks than in the tert-butyl analog due to reduced steric hindrance .

- Applications : Fluorine substituents enhance bioavailability in drug design, making the target compound a candidate for protease inhibitor scaffolds.

Biologische Aktivität

2-Bromo-N-(3,5-difluorobenzyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Bromo-N-(3,5-difluorobenzyl)propanamide can be represented as follows:

- Molecular Formula : C₁₃H₁₄BrF₂N

- CAS Number : 2279124-56-8

This compound features a bromine atom and two fluorine substituents on the benzyl group, which significantly influence its biological activity.

The mechanism of action for 2-Bromo-N-(3,5-difluorobenzyl)propanamide is not fully elucidated in the literature. However, similar compounds have been shown to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms can enhance lipophilicity and receptor binding affinity, potentially leading to increased bioactivity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing halogen atoms often demonstrate enhanced antibacterial and antifungal activities. Preliminary studies suggest that 2-Bromo-N-(3,5-difluorobenzyl)propanamide may possess similar properties, warranting further investigation.

Anticancer Potential

Several studies have explored the anticancer potential of halogenated amides. For example, compounds with bromine and fluorine substituents have been linked to the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies are needed to confirm these effects for 2-Bromo-N-(3,5-difluorobenzyl)propanamide.

Study on Anticancer Activity

A study investigated the effects of various halogenated amides on cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range against breast cancer cells. While specific data on 2-Bromo-N-(3,5-difluorobenzyl)propanamide is limited, it is hypothesized that its structure may confer similar anticancer properties.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Compound A | 12.5 | MCF-7 |

| Compound B | 15.0 | MDA-MB-231 |

| 2-Bromo-N-(3,5-difluorobenzyl)propanamide | TBD | TBD |

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Although specific ADME data for 2-Bromo-N-(3,5-difluorobenzyl)propanamide is not available in the current literature, it is essential to conduct such studies to evaluate its therapeutic viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.